molecular formula C16H13NO3S B2899038 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate CAS No. 880457-69-2

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate

Cat. No.: B2899038
CAS No.: 880457-69-2
M. Wt: 299.34
InChI Key: MKGVUWLNLJBATO-UHFFFAOYSA-N
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Description

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate is a compound that features a unique combination of a thiophene ring, an isoxazole ring, and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene and isoxazole rings imparts significant biological activity, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The thiophene ring can be introduced through various condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing the (3 + 2) cycloaddition and condensation reactions to maximize yield and minimize waste. The use of continuous flow reactors and green chemistry principles could further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form dihydroisoxazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroisoxazoles.

    Substitution: Halogenated or aminated derivatives of the compound.

Scientific Research Applications

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing cellular redox states. These interactions can lead to a range of biological effects, including inhibition of microbial growth, reduction of inflammation, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate is unique due to the specific combination of functional groups it contains. The presence of both the thiophene and isoxazole rings in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-11-4-2-5-12(8-11)16(18)19-10-13-9-14(20-17-13)15-6-3-7-21-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGVUWLNLJBATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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